molecular formula C7H5Cl2NO3 B15262068 1-Chloro-2-(chloromethoxy)-3-nitrobenzene

1-Chloro-2-(chloromethoxy)-3-nitrobenzene

Cat. No.: B15262068
M. Wt: 222.02 g/mol
InChI Key: BJAQIIMZOSMCEB-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethoxy)-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of benzene, featuring chloro, chloromethoxy, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(chloromethoxy)-3-nitrobenzene typically involves the nitration of 1-chloro-2-(chloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-2-(chloromethoxy)-3-nitrobenzene.

    Reduction: 1-Chloro-2-(chloromethoxy)-3-aminobenzene.

    Oxidation: Products vary based on the extent of oxidation and conditions used.

Scientific Research Applications

1-Chloro-2-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the creation of specialized polymers and materials with unique properties.

    Chemical Biology: Studied for its interactions with biological molecules and potential biochemical applications.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethoxy)-3-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The chloro groups can be displaced by nucleophiles, leading to the formation of various substituted products. The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by catalysts or reducing agents.

Comparison with Similar Compounds

    1-Chloro-2-(chloromethoxy)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.

    1-Chloro-3-nitrobenzene: Lacks the chloromethoxy group, affecting its reactivity and applications.

    2-Chloro-4-nitroanisole: Similar structure but with different substituent positions, leading to different chemical properties.

Uniqueness: 1-Chloro-2-(chloromethoxy)-3-nitrobenzene is unique due to the presence of both chloro and nitro groups, which significantly influence its reactivity and potential applications. The combination of these substituents makes it a versatile compound in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

1-chloro-2-(chloromethoxy)-3-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO3/c8-4-13-7-5(9)2-1-3-6(7)10(11)12/h1-3H,4H2

InChI Key

BJAQIIMZOSMCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCl)[N+](=O)[O-]

Origin of Product

United States

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